molecular formula C10H7BrClNO B6195724 (8-bromo-4-chloroquinolin-2-yl)methanol CAS No. 2758002-27-4

(8-bromo-4-chloroquinolin-2-yl)methanol

Cat. No.: B6195724
CAS No.: 2758002-27-4
M. Wt: 272.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-bromo-4-chloroquinolin-2-yl)methanol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound particularly interesting for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-bromo-4-chloroquinolin-2-yl)methanol typically involves the functionalization of the quinoline ringSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(8-bromo-4-chloroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

(8-bromo-4-chloroquinolin-2-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (8-bromo-4-chloroquinolin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    8-hydroxyquinoline: Another quinoline derivative with distinct biological activities.

Uniqueness

(8-bromo-4-chloroquinolin-2-yl)methanol is unique due to its specific halogen substitutions and methanol group, which confer distinct chemical and biological properties

Properties

CAS No.

2758002-27-4

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.